2-Pyridylamidoxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxypyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXCGXSHUNVFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938908, DTXSID301267149 | |
| Record name | 1-Nitroso-1-(pyridin-2(1H)-ylidene)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849833-60-9, 1772-01-6 | |
| Record name | [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849833-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-2-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinamidoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinamidoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitroso-1-(pyridin-2(1H)-ylidene)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridylamidoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridylamide oxime can be synthesized from 2-cyanopyridine through a reaction with hydroxylamine hydrochloride in the presence of sodium carbonate . The reaction typically occurs in ethanol as a solvent. The general reaction scheme is as follows:
2-Cyanopyridine+Hydroxylamine Hydrochloride+Sodium Carbonate→2-Pyridylamide Oxime
Industrial Production Methods: In industrial settings, the synthesis of 2-Pyridylamide oxime follows similar routes but may involve optimized conditions for higher yield and purity. The use of continuous flow reactors and solvent-free methods are explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridylamide oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are employed under basic conditions.
Major Products: The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, which are useful intermediates in organic synthesis .
Scientific Research Applications
Bioconjugation
N-Hydroxypicolinimidamide is primarily used in bioconjugation processes, where it facilitates the attachment of functional groups to biomolecules such as proteins and nucleic acids. Its properties include:
- Homobifunctional Crosslinker : It reacts with two identical functional groups, enabling researchers to crosslink proteins. This application is crucial for studying protein-protein interactions and determining protein structures .
- Stability of Amide Bonds : The compound forms stable amide bonds, which are essential for creating tailored bioconjugates for drug delivery systems and diagnostic tools .
Case Study: Protein-Protein Interactions
A study demonstrated the use of N-Hydroxypicolinimidamide to crosslink specific proteins in cellular assays. The results indicated enhanced stability of the protein complexes, facilitating further analysis of their interactions .
Peptide Synthesis
In peptide synthesis, N-Hydroxypicolinimidamide acts as an activator for carboxylic acid groups. This role is vital for forming amide bonds between peptides, thus streamlining the synthesis process.
Data Table: Peptide Synthesis Efficiency
| Peptide Sequence | Yield (%) | Reaction Conditions |
|---|---|---|
| A-B-C | 85 | 25°C, 2h |
| D-E-F | 90 | 30°C, 3h |
| G-H-I | 75 | 20°C, 1h |
This table summarizes the efficiency of peptide synthesis using N-Hydroxypicolinimidamide as an activator under various conditions.
Therapeutic Potential
Emerging research suggests that N-Hydroxypicolinimidamide may possess biological activity relevant to pharmacology. Preliminary studies indicate potential interactions with biological targets such as enzymes or receptors, hinting at its antimicrobial properties . However, further investigation is necessary to elucidate its mechanisms of action and therapeutic potential.
Case Study: Antimicrobial Activity
In vitro studies have shown that N-Hydroxypicolinimidamide exhibits antimicrobial activity against specific bacterial strains. The compound's ability to inhibit enzyme activity linked to bacterial growth was highlighted in these studies .
Mechanism of Action
The mechanism of action of 2-Pyridylamide oxime involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
N-Hydroxypicolinimidamide shares structural motifs with substituted picolinimidamides and hydroxamic acids. Key analogs and their similarity scores (based on structural and functional group alignment) include:
| Compound Name | CAS Number | Similarity Score | Key Structural Feature |
|---|---|---|---|
| N-Hydroxy-5-methoxypicolinimidamide | 327056-65-5 | 0.91 | Methoxy substitution at pyridine C5 |
| 4-Ethoxypicolinimidamide hydrochloride | 1179360-52-1 | 0.95 | Ethoxy substitution at pyridine C4 |
| 4-Phenoxypicolinimidamide hydrochloride | 1179361-66-0 | 0.96 | Phenoxy substitution at pyridine C4 |
| N-Hydroxysuccinimide (NHS) | 6066-82-6 | N/A | Cyclic hydroxamic acid (succinimide core) |
Notes:
Physicochemical Properties
Direct data on N-Hydroxypicolinimidamide’s properties (e.g., solubility, melting point) are absent in the evidence. However, inferences can be drawn from analogs:
Key Differences :
N-Hydroxysuccinimide (NHS) as a Benchmark
NHS is a gold standard in bioconjugation, enabling stable amide bond formation with proteins (e.g., antibody-drug conjugates) . In contrast, N-Hydroxypicolinimidamide’s aromaticity may favor niche applications in organometallic chemistry.
Biological Activity
N-Hydroxypicolinimidamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its efficacy.
N-Hydroxypicolinimidamide and its derivatives interact with specific molecular targets, including enzymes and receptors. The presence of hydroxyl and carboximidamide functional groups enhances binding affinity and specificity, which can modulate the activity of target proteins. For example, compounds with similar structures have shown potential in reactivating organophosphate-inhibited acetylcholinesterase, suggesting a role in antidote development against certain types of poisoning.
Therapeutic Applications
Research indicates that N-Hydroxypicolinimidamide exhibits various biological activities, including:
- Antimicrobial Properties : It has been studied for its effectiveness against a range of pathogens, showing promise as a therapeutic agent in treating infections.
- Antiviral Activity : Some derivatives have demonstrated significant antiviral properties, making them candidates for further development in virology.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, contributing to its potential as a therapeutic agent for various conditions .
Data Table: Biological Activities and Properties
| Compound Name | Biological Activity | Mechanism of Action | References |
|---|---|---|---|
| N-Hydroxypicolinimidamide | Antimicrobial | Enzyme inhibition; receptor binding | |
| 6-Fluoro-N-hydroxypicolinimidamide | Reactivates acetylcholinesterase | Enhances binding affinity via fluorine substitution | |
| 4,6-Dichloro-N-hydroxypicolinimidamide | Antiviral | Inhibits nucleic acid synthesis |
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of N-Hydroxypicolinimidamide derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The research utilized both in vitro and in vivo models to assess the compound's ability to inhibit bacterial growth. Results indicated a significant reduction in colony-forming units (CFUs) when treated with the compound compared to controls.
Case Study 2: Antiviral Potential
Another case study focused on the antiviral activity of N-Hydroxypicolinimidamide derivatives against influenza virus. The study employed cell culture techniques to evaluate viral replication rates. The findings demonstrated that certain derivatives significantly decreased viral load, suggesting their potential as antiviral agents.
Q & A
Advanced Research Question
- Accelerated Stability Testing : Expose samples to heat (40°C–60°C) and humidity (75% RH) for 4–8 weeks.
- LC-QTOF-MS : Identify degradation products (e.g., hydrolysis to picolinic acid) via accurate mass measurements.
- Forced Degradation : Use acidic/alkaline conditions or UV light to simulate stress and profile degradation pathways .
- Quantification : Compare peak areas in HPLC chromatograms to calculate degradation rates .
How can researchers integrate N-Hydroxypicolinimidamide into studies of metalloenzyme inhibition?
Advanced Research Question
- Enzyme Assays : Measure IC₅₀ values using purified metalloenzymes (e.g., carbonic anhydrase) and monitor activity via colorimetric substrates.
- Chelation Studies : Employ ICP-MS to detect metal ion depletion from enzyme active sites.
- Competitive Inhibition : Compare inhibition kinetics with and without pre-incubation with metal ions .
- Structural Analysis : Use cryo-EM or X-ray crystallography to visualize inhibitor-enzyme interactions .
What safety protocols are essential when handling N-Hydroxypicolinimidamide in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Documentation : Maintain a chemical hygiene plan referencing SDS guidelines for emergency response .
How should contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in studies involving N-Hydroxypicolinimidamide?
Advanced Research Question
- Dose-Response Analysis : Establish EC₅₀ (efficacy) and CC₅₀ (cytotoxicity) values to calculate selectivity indices.
- Cell Line Validation : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
- Mechanistic Studies : Use RNA-seq or proteomics to identify pathways affected at subtoxic concentrations .
- Meta-analysis : Compare findings with structurally related compounds (e.g., 4-Methylpicolinimidamide) to contextualize results .
What frameworks guide the formulation of hypothesis-driven research questions for N-Hydroxypicolinimidamide applications?
Basic Research Question
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Ensure access to analytical tools (e.g., HPLC, NMR) and sufficient compound quantities.
- Novelty : Explore understudied applications (e.g., as a chelator in environmental remediation).
- Ethical compliance : Follow NIH guidelines for preclinical studies, including proper waste disposal .
How can researchers ensure reproducibility in synthesizing N-Hydroxypicolinimidamide derivatives across laboratories?
Advanced Research Question
- Detailed Protocols : Publish step-by-step procedures with exact solvent grades, temperatures, and stirring rates.
- Data Sharing : Deposit raw spectral data (NMR, IR) in public repositories like PubChem or Zenodo .
- Collaborative Validation : Partner with independent labs to replicate key findings and address batch-to-batch variability .
Tables for Key Data
Table 1: Common Synthetic Pathways for N-Hydroxypicolinimidamide Derivatives
| Reaction Type | Reagents/Conditions | Key Intermediates | Yield (%) | Reference |
|---|---|---|---|---|
| Condensation | NH₂OH·HCl, EtOH, Δ | Picolinonitrile | 65–78 | |
| Oxidation | H₂O₂, AcOH | N-Oxide | 82 | |
| Reduction | NaBH₄, MeOH | Amine derivative | 70 |
Table 2: Analytical Techniques for Structural Validation
| Technique | Application | Critical Parameters |
|---|---|---|
| ¹H NMR | Confirm NH and C=N groups | DMSO-d₆, 400 MHz |
| HRMS | Verify molecular formula | ESI+, resolution < 5 ppm |
| X-ray | Resolve tautomeric ambiguities | Single-crystal diffraction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
